1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride is a diazonium salt that is widely used in various chemical processes. This compound is known for its vibrant color and is often utilized in dye and pigment industries. Its unique structure, which includes a naphthalene ring, a phenylazo group, and a sulfonic acid group, makes it a versatile compound in both organic and inorganic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride typically involves the diazotization of 4-amino-1-naphthalenesulfonic acid followed by coupling with aniline. The reaction is carried out in an acidic medium, usually hydrochloric acid, at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors to maintain the required low temperatures and acidic conditions. The process involves the precise control of reactant concentrations and reaction times to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the diazonium group.
Coupling Reactions: The compound can couple with phenols and amines to form azo dyes.
Reduction Reactions: It can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like halogens or nitro groups under acidic conditions.
Coupling Reactions: Often use alkaline conditions with phenols or amines.
Reduction Reactions: Commonly use reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Substituted naphthalene derivatives.
Coupling Reactions: Azo dyes with various color properties.
Reduction Reactions: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in various chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through its diazonium group, which is highly reactive and can form covalent bonds with various nucleophiles. This reactivity allows it to participate in coupling reactions, forming stable azo compounds. The sulfonic acid group enhances its solubility in water, making it suitable for aqueous reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Phenylazo)-1-naphthalenediazonium chloride
- 1-Naphthalenediazonium chloride
- 4-(Phenylazo)-2-naphthalenediazonium chloride
Uniqueness
1-Naphthalenediazonium, 4-(phenylazo)-6-sulfo-, chloride is unique due to the presence of the sulfonic acid group, which enhances its solubility and reactivity in aqueous solutions. This makes it more versatile compared to other diazonium salts that lack this functional group.
Eigenschaften
CAS-Nummer |
72089-12-4 |
---|---|
Molekularformel |
C16H11ClN4O3S |
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;chloride |
InChI |
InChI=1S/C16H10N4O3S.ClH/c17-18-15-8-9-16(20-19-11-4-2-1-3-5-11)14-10-12(24(21,22)23)6-7-13(14)15;/h1-10H;1H |
InChI-Schlüssel |
HXUUIGNGSHTAKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)[N+]#N)S(=O)(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.